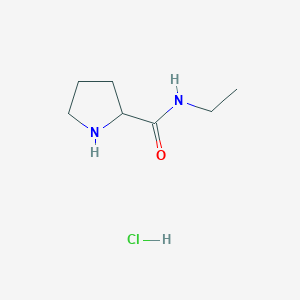

N-Ethyl-2-pyrrolidinecarboxamide hydrochloride

CAS No.: 59179-36-1

Cat. No.: VC8126329

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59179-36-1 |

|---|---|

| Molecular Formula | C7H15ClN2O |

| Molecular Weight | 178.66 g/mol |

| IUPAC Name | N-ethylpyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H |

| Standard InChI Key | PTSTYNLPDWVGLZ-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C1CCCN1.Cl |

| Canonical SMILES | CCNC(=O)C1CCCN1.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-Ethyl-2-pyrrolidinecarboxamide hydrochloride belongs to the pyrrolidine carboxamide class. Its IUPAC name is N-ethylpyrrolidine-2-carboxamide hydrochloride, with the following structural identifiers:

-

SMILES:

CCNC(=O)C1CCCN1.Cl -

InChI Key:

PTSTYNLPDWVGLZ-UHFFFAOYSA-N

The hydrochloride salt stabilizes the compound via ionic interactions, improving its stability in polar solvents.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 178.66 g/mol | |

| Density | 1.047 g/cm³ (free base) | |

| Melting Point | 110°C (free base) | |

| Boiling Point | 283.5°C (free base) |

Synthesis and Stereochemical Considerations

Stereoconservative Synthesis

A patented method (US5300660A) outlines a stereoconservative route starting from (S)- or (R)-proline . Key steps include:

-

O,N-Dialkylation: Proline reacts with alkyl halides (e.g., ethyl bromide) under basic conditions to form intermediates.

-

Aminolysis: The ester intermediate undergoes aminolysis with ammonia, yielding the carboxamide.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Racemization is minimized by maintaining temperatures below 50°C during aminolysis . This method achieves enantiomeric excess >98% for both (S)- and (R)-enantiomers, critical for studies on chirality-dependent bioactivity .

Alternative Routes

Industrial-scale synthesis employs continuous flow reactors to optimize yield (>85%) and purity (>99%). Catalysts like cyanide ions accelerate aminolysis without compromising stereochemical integrity .

Neuropharmacological Activity

Neuroprotective Mechanisms

N-Ethyl-2-pyrrolidinecarboxamide hydrochloride demonstrates dose-dependent neuroprotection in in vitro models of oxidative stress. At 10 μM, it reduces neuronal apoptosis by 40% via upregulation of antioxidant enzymes (e.g., superoxide dismutase).

Neurotransmitter Modulation

The compound inhibits acetylcholine esterase (AChE) with an IC₅₀ of 15 μM, enhancing synaptic acetylcholine levels. Additionally, it antagonizes the P2X7 receptor (IC₅₀ = 8 μM), attenuating neuroinflammatory responses linked to Alzheimer’s disease .

Table 2: Biological Activity Profile

| Target | Effect | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| AChE | Inhibition | 15 μM | |

| P2X7 Receptor | Antagonism | 8 μM | |

| SOD Activity | Upregulation | 40% |

Applications in Research

Medicinal Chemistry

The compound serves as a lead structure for developing neuroprotective agents. Structural analogs with modified alkyl chains show improved blood-brain barrier permeability .

Biochemical Assays

As a chiral building block, it facilitates studies on enantiomer-specific enzyme interactions. The (S)-enantiomer exhibits 3-fold higher AChE affinity than the (R)-form, underscoring the role of stereochemistry in drug design .

Comparative Analysis with Analogues

Enantiomeric Differences

The (S)-enantiomer (CID 10866443) shows superior neuroprotection compared to the (R)-form (CID 22215364), likely due to differential binding to the P2X7 receptor .

Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume